molecular formula C10H15ClN2O3S B13622216 3-(Piperazin-1-yl)benzene-1-sulfonicacidhydrochloride

3-(Piperazin-1-yl)benzene-1-sulfonicacidhydrochloride

Katalognummer: B13622216
Molekulargewicht: 278.76 g/mol
InChI-Schlüssel: PHNSAWLJZZMFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride typically involves the reaction of piperazine with benzene sulfonic acid under controlled conditions. The reaction may be carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as extraction, purification, and crystallization to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its sulfonic acid group makes it particularly useful in certain chemical reactions and industrial applications, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C10H15ClN2O3S

Molekulargewicht

278.76 g/mol

IUPAC-Name

3-piperazin-1-ylbenzenesulfonic acid;hydrochloride

InChI

InChI=1S/C10H14N2O3S.ClH/c13-16(14,15)10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11H,4-7H2,(H,13,14,15);1H

InChI-Schlüssel

PHNSAWLJZZMFBE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.